molecular formula C14H15N3OS B14337678 N-(4-Methoxyphenyl)-2-phenylhydrazine-1-carbothioamide CAS No. 110028-92-7

N-(4-Methoxyphenyl)-2-phenylhydrazine-1-carbothioamide

Cat. No.: B14337678
CAS No.: 110028-92-7
M. Wt: 273.36 g/mol
InChI Key: VMYXNPYHMJGLNJ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-phenylhydrazine-1-carbothioamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a carbothioamide group attached to a hydrazine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-phenylhydrazine-1-carbothioamide typically involves the reaction of 4-methoxyphenylhydrazine with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-phenylhydrazine-1-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-(4-Methoxyphenyl)-2-phenylhydrazine-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-phenylhydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxyphenyl)-2-phenylhydrazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and phenyl groups, along with the carbothioamide moiety, make it a versatile compound for various applications in research and industry .

Properties

CAS No.

110028-92-7

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

1-anilino-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C14H15N3OS/c1-18-13-9-7-11(8-10-13)15-14(19)17-16-12-5-3-2-4-6-12/h2-10,16H,1H3,(H2,15,17,19)

InChI Key

VMYXNPYHMJGLNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC2=CC=CC=C2

Origin of Product

United States

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